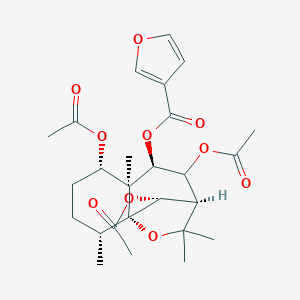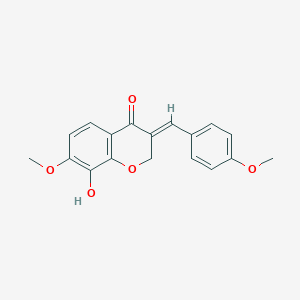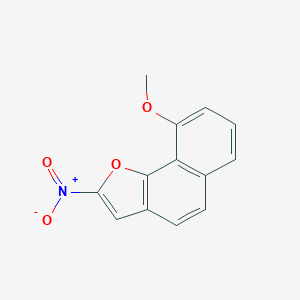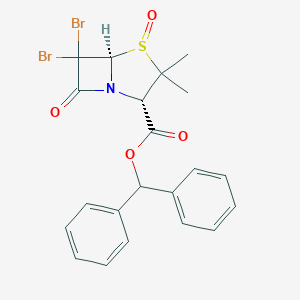
Benzhydryl-6,6-dibromopenicillanate-1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzhydryl-6,6-dibromopenicillanate-1-oxide (BDPO) is a synthetic compound that has been widely used in scientific research. BDPO is a potent inhibitor of bacterial penicillin-binding proteins (PBPs) and has been used to study bacterial cell wall biosynthesis.
Mécanisme D'action
Benzhydryl-6,6-dibromopenicillanate-1-oxide inhibits PBPs by binding to their active site and preventing them from cross-linking peptidoglycan chains in the bacterial cell wall. This leads to the inhibition of bacterial cell wall biosynthesis and ultimately bacterial cell death. Benzhydryl-6,6-dibromopenicillanate-1-oxide has been shown to be effective against a wide range of bacterial strains, including Gram-positive and Gram-negative bacteria.
Biochemical and Physiological Effects:
Benzhydryl-6,6-dibromopenicillanate-1-oxide has been shown to have a low toxicity profile and does not have any significant biochemical or physiological effects on humans. However, it is important to note that Benzhydryl-6,6-dibromopenicillanate-1-oxide is a synthetic compound and its long-term effects on human health are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
Benzhydryl-6,6-dibromopenicillanate-1-oxide is a potent inhibitor of PBPs and has been widely used in scientific research. It has several advantages, including its high potency, broad-spectrum activity, and low toxicity profile. However, Benzhydryl-6,6-dibromopenicillanate-1-oxide also has some limitations, including its complex synthesis method, high cost, and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of Benzhydryl-6,6-dibromopenicillanate-1-oxide in scientific research. One area of interest is the development of new antibiotics that target PBPs and other enzymes involved in bacterial cell wall biosynthesis. Another area of interest is the study of the role of PBPs in bacterial virulence and pathogenesis. Additionally, Benzhydryl-6,6-dibromopenicillanate-1-oxide could be used as a tool to study the structure and function of PBPs and other enzymes involved in bacterial cell wall biosynthesis. Overall, Benzhydryl-6,6-dibromopenicillanate-1-oxide has the potential to be a valuable tool in scientific research for many years to come.
Méthodes De Synthèse
Benzhydryl-6,6-dibromopenicillanate-1-oxide can be synthesized using a multi-step process that involves the reaction of penicillin G with benzhydryl bromide, followed by oxidation with hydrogen peroxide. The final product is obtained by purification through crystallization. The synthesis of Benzhydryl-6,6-dibromopenicillanate-1-oxide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Benzhydryl-6,6-dibromopenicillanate-1-oxide has been extensively used in scientific research to study bacterial cell wall biosynthesis. It is a potent inhibitor of PBPs, which are enzymes involved in the synthesis of the bacterial cell wall. Benzhydryl-6,6-dibromopenicillanate-1-oxide has been used to study the mechanism of action of PBPs and their role in bacterial cell wall biosynthesis. It has also been used to study the effect of other antibiotics on the bacterial cell wall.
Propriétés
Numéro CAS |
123285-25-6 |
|---|---|
Nom du produit |
Benzhydryl-6,6-dibromopenicillanate-1-oxide |
Formule moléculaire |
C21H19Br2NO4S |
Poids moléculaire |
541.3 g/mol |
Nom IUPAC |
benzhydryl (2S,5R)-6,6-dibromo-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H19Br2NO4S/c1-20(2)16(24-18(26)21(22,23)19(24)29(20)27)17(25)28-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16,19H,1-2H3/t16-,19+,29?/m0/s1 |
Clé InChI |
KUCBNJSCRJWDNK-BIESAPRGSA-N |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |
SMILES |
CC1(C(N2C(S1=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |
SMILES canonique |
CC1(C(N2C(S1=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Synonymes |
(2S,5R)-6,6-Dibromo-2β-(benzhydryloxycarbonyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-4-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



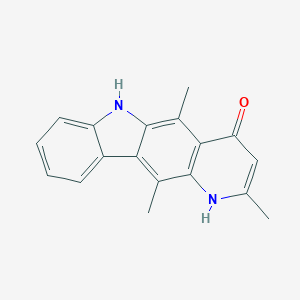

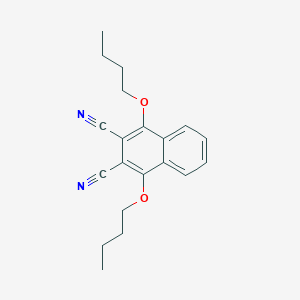
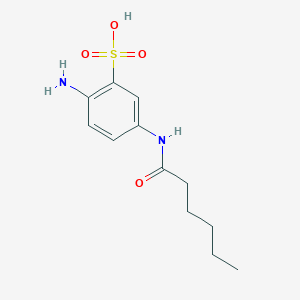
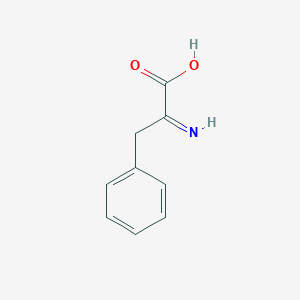
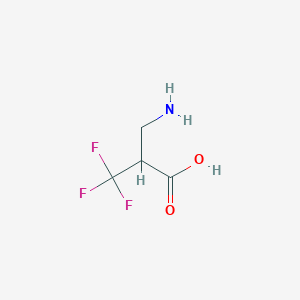

![5-Acetyl-1-azabicyclo[3.2.1]octane](/img/structure/B40023.png)

